N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(17-10-5-11-25-17)20-12-16-14-8-3-4-9-15(14)19(24)22(21-16)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGACNPRADYMJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydrophthalazinone core: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.
Attachment of the thiophene carboxamide moiety: This step involves the coupling of the dihydrophthalazinone intermediate with a thiophene carboxylic acid derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Pathway modulation: The compound may influence various cellular pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key structural analogs include thiophene carboxamide derivatives with modified substituents and heterocyclic cores. Below is a comparative analysis:
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Key Observations :
- Substituents : The cyclopentyl group in the target compound provides greater steric bulk and lipophilicity than ethyl or isopropyl groups in analogs (e.g., 96b, 98b), which may improve membrane permeability but reduce aqueous solubility.
Hypothesized Physicochemical and Pharmacological Properties
Table 2: Property Comparison Based on Structural Features
| Property | Target Compound | Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) |
|---|---|---|
| Molecular Weight | ~413.5 g/mol | ~255.3 g/mol |
| LogP (Predicted) | ~3.2 (High lipophilicity) | ~1.8 (Moderate lipophilicity) |
| Solubility (aq.) | Low | Moderate |
| Steric Hindrance | High (cyclopentyl) | Low (ethyl) |
Implications :
- The target compound’s higher molecular weight and lipophilicity may enhance tissue penetration but require formulation optimization for solubility.
- Reduced steric hindrance in analogs like 96b could improve synthetic accessibility but limit target selectivity.
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a phthalazinone core, a thiophene moiety, and a carboxamide functional group, which may contribute to its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 338.37 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Potential
Research into compounds with similar structural frameworks indicates that this compound may exhibit significant anticancer activity. Phthalazine derivatives are known for their ability to inhibit various cancer cell lines, potentially through mechanisms involving the modulation of enzyme activity or interference with cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antimicrobial | Potential antifungal properties | |
| Enzyme Inhibition | Possible inhibition of specific enzymes |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes involved in critical biological pathways. For instance, it may act as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and influencing cellular processes crucial for tumor growth and survival.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs. These investigations have highlighted the following findings:
- Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .
- Enzyme Interaction Studies : Enzymatic assays revealed that the compound could effectively inhibit key enzymes involved in cancer metabolism, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells.
- Antifungal Properties : Preliminary screening indicated that the compound may possess antifungal activity against certain strains, suggesting potential applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
